Isopteleflorine

Description

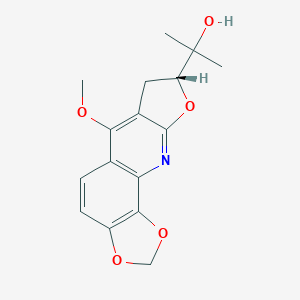

Structure

2D Structure

3D Structure

Properties

CAS No. |

174513-97-4 |

|---|---|

Molecular Formula |

C16H17NO5 |

Molecular Weight |

303.31 g/mol |

IUPAC Name |

2-[(13R)-10-methoxy-3,5,14-trioxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),7,10,15-pentaen-13-yl]propan-2-ol |

InChI |

InChI=1S/C16H17NO5/c1-16(2,18)11-6-9-13(19-3)8-4-5-10-14(21-7-20-10)12(8)17-15(9)22-11/h4-5,11,18H,6-7H2,1-3H3/t11-/m1/s1 |

InChI Key |

LKRBBZYDDUUFNV-LLVKDONJSA-N |

SMILES |

CC(C)(C1CC2=C(C3=C(C4=C(C=C3)OCO4)N=C2O1)OC)O |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(C3=C(C4=C(C=C3)OCO4)N=C2O1)OC)O |

Canonical SMILES |

CC(C)(C1CC2=C(C3=C(C4=C(C=C3)OCO4)N=C2O1)OC)O |

Other CAS No. |

174513-97-4 |

Synonyms |

isopteleflorine |

Origin of Product |

United States |

Natural Occurrence and Distribution

Plant Species Containing Isopteleflorine and Related Quinoline (B57606) Alkaloids

The deciduous shrub Orixa japonica, belonging to the Rutaceae family, is the principal natural source of this compound. tandfonline.comtandfonline.comnih.gov Scientific investigations into the chemical constituents of this plant have led to the isolation and characterization of this compound from its leaves and stems. tandfonline.comoup.comfao.org In fact, this compound was first isolated as a natural product from O. japonica. tandfonline.comtandfonline.com

Research has revealed that Orixa japonica is a rich repository of quinoline alkaloids, with studies identifying a significant number of these compounds. tandfonline.comtandfonline.com this compound was identified alongside other quinoline alkaloids such as orijanone, 3′-O-methylorixine, and N-demethyllunidonine. tandfonline.comnih.gov The initial identification of this compound was achieved by comparing its spectral data with that of the hydrolysis product of 3′-O-acetylthis compound, which had been previously isolated from the stems of the same plant. tandfonline.comtandfonline.com Further studies on the roots of Orixa japonica have continued to yield a variety of quinoline alkaloids, highlighting the plant's role as a key source of this class of compounds. nih.govresearchgate.net

While Orixa japonica is the direct source of this compound, numerous other plants, particularly within the Rutaceae family, produce a wide array of structurally related quinoline alkaloids. cirrusimage.comnih.gov Quinoline alkaloids as a class are present in many different plant species and exhibit a broad range of biological activities. longdom.org

Notable examples of plants containing related quinoline alkaloids include:

Cinchona species: The bark of the Cinchona tree is the source of quinine, one of the most well-known quinoline alkaloids. nih.govnih.gov

Camptotheca acuminata: This Chinese tree is the source of camptothecin, a potent quinoline alkaloid. nih.gov

Choisya ternata: This plant contains quinoline alkaloids such as skimmianine. longdom.org

Galipea longiflora: A Bolivian plant from which quinoline alkaloids have been isolated.

Geographic Distribution of this compound-Producing Plants

The geographic distribution of this compound is determined by the native habitat of its primary botanical source, Orixa japonica. This shrub is widely distributed across East Asia. wikipedia.orgarboretumexplorer.orgpfaf.org Its native range includes Japan, Korea, and China. tandfonline.comcirrusimage.comwikipedia.org

Orixa japonica is typically found on forested, sunny slopes at elevations ranging from 500 to 1300 meters. wikipedia.orgpfaf.org The plant thrives in the temperate regions of East Asia and has also been introduced and cultivated in other parts of the world for horticultural purposes. arboretumexplorer.orgpicturethisai.com

Chemodiversity within Orixa japonica and Related Genera

The genus Orixa, and specifically the species Orixa japonica, exhibits remarkable chemodiversity, particularly in its production of quinoline alkaloids. tandfonline.com To date, more than 22 different quinoline alkaloids have been isolated from this plant, showcasing a complex and varied alkaloidal profile. tandfonline.com

Investigations into different parts of the plant—leaves, stems, and roots—have revealed a plethora of these compounds. tandfonline.comnih.govscispace.com For instance, studies have led to the isolation of new natural products like orijanone and 3′-O-methylorixine from the leaves and stems, respectively, alongside this compound. tandfonline.comtandfonline.comoup.com A recent analysis of the roots of O. japonica resulted in the isolation of one new and seventeen previously known quinoline alkaloids. nih.gov This high degree of chemical variation within a single species underscores the significant biosynthetic capacity of Orixa japonica. The broader Rutaceae family is also known for its chemical diversity, producing a wide range of alkaloids and other secondary metabolites. cirrusimage.com

Structural Elucidation and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Isopteleflorine Structure Determination

The structural determination of complex natural products relies on a suite of powerful analytical methods. For aporphine alkaloids, techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Circular Dichroism (CD) are indispensable.

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, chemists can piece together the molecular structure atom by atom.

¹H NMR Spectroscopy: This experiment identifies all the distinct proton environments in the molecule. For an aporphine alkaloid, the ¹H NMR spectrum would reveal signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the fused ring system, signals for methoxy groups (-OCH₃) often around δ 3.5-4.0 ppm, and signals in the aliphatic region (δ 2.5-3.5 ppm) for the protons on the heterocyclic ring. The splitting patterns (singlet, doublet, triplet, etc.) provide information about neighboring protons.

¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms. The spectrum would show signals for aromatic carbons (δ 100-150 ppm), the characteristic quaternary carbons of the aporphine core, and aliphatic carbons (δ 20-60 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Experiments (COSY, HSQC, HMBC): These experiments establish connectivity.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other, typically through two or three bonds, helping to map out adjacent proton systems within the rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to, assigning the carbon skeleton based on the proton assignments.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Representative Aporphine Alkaloid This table is a representative example for an aporphine alkaloid and is not specific experimental data for this compound.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| 1 | 128.5 | - | H-11, H-2 |

| 1a | 122.1 | - | H-2, H-11 |

| 2 | 145.2 | - | H-3, 2-OCH₃ |

| 3 | 110.8 | 6.85 (s) | C-1a, C-2, C-4 |

| 4 | 29.1 | 2.68 (m), 3.10 (m) | C-3, C-5, C-6a |

| 5 | 53.2 | 2.55 (m), 3.05 (m) | C-4, C-6a, N-CH₃ |

| 6a | 62.9 | 3.20 (dd, 12.5, 4.5) | C-5, C-7, C-7a |

| 8 | 111.5 | 6.75 (d, 8.0) | C-7a, C-9, C-10 |

| 9 | 148.1 | - | H-8, H-10, 9-OCH₃ |

| 10 | 148.5 | - | H-8, H-11, 10-OCH₃ |

| 11 | 126.8 | 7.95 (d, 8.0) | C-1, C-10, C-11a |

| N-CH₃ | 43.5 | 2.53 (s) | C-5, C-6a |

| 2-OCH₃ | 56.1 | 3.90 (s) | C-2 |

| 9-OCH₃ | 55.9 | 3.88 (s) | C-9 |

| 10-OCH₃ | 56.0 | 3.89 (s) | C-10 |

Mass spectrometry provides the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is precise enough to determine the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places. For this compound, HRMS would yield an exact mass, from which a unique molecular formula (e.g., C₁₉H₂₁NO₃) can be calculated. Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the masses of the fragments, which provides clues about the molecule's substructures, such as the loss of a methyl group (-15 Da) or a methoxy group (-31 Da).

Table 2: Example High-Resolution Mass Spectrometry Data This table is a representative example and is not specific experimental data for this compound.

| Ion Mode | Adduct | Measured m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|---|

| Positive ESI | [M+H]⁺ | 312.1594 | 312.1599 | C₁₉H₂₂NO₃ |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically its chromophores (the parts of the molecule that absorb light). The aporphine alkaloid core is a significant chromophore. The UV spectrum, typically run in methanol or ethanol, would show characteristic absorption maxima (λmax) that are indicative of the specific substitution pattern on the aromatic rings. For example, aporphines typically exhibit strong absorption bands around 220, 270, and 310 nm.

Table 3: Example UV-Vis Absorption Data This table is a representative example and is not specific experimental data for this compound.

| Solvent | λmax (nm) | log ε |

|---|---|---|

| Methanol | 218, 272, 311 | 4.50, 4.25, 3.80 |

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, an IR spectrum would confirm the presence of key groups: a broad absorption band around 3400 cm⁻¹ would indicate a hydroxyl (-OH) group, absorptions around 2850-3000 cm⁻¹ would confirm C-H bonds in aliphatic systems, and bands in the 1500-1600 cm⁻¹ region would be characteristic of the C=C stretching of the aromatic rings. Strong bands around 1030-1250 cm⁻¹ would suggest C-O stretching from the methoxy and hydroxyl groups.

Table 4: Example Infrared (IR) Absorption Data This table is a representative example and is not specific experimental data for this compound.

| Frequency (cm⁻¹) | Description | Functional Group |

|---|---|---|

| 3410 | Broad, strong | O-H stretch (phenolic) |

| 2935 | Medium, sharp | sp³ C-H stretch |

| 1605, 1515 | Strong | C=C aromatic ring stretch |

| 1275, 1035 | Strong | C-O stretch (methoxy/phenol) |

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. Only chiral molecules are CD-active. The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint of a molecule's absolute configuration. This technique is paramount for assigning the correct stereochemistry, as discussed further in section 3.2.

Stereochemical Considerations and Absolute Configuration Assignment

Most aporphine alkaloids, including this compound, contain at least one stereocenter, typically at position 6a. The spatial arrangement of the atoms at this center determines whether the molecule is the (S) or (R) enantiomer. Enantiomers can have vastly different biological activities, making the determination of the absolute configuration essential.

The assignment is definitively made by comparing the experimental CD spectrum of the isolated natural product with the theoretically calculated CD spectrum for one of the possible enantiomers (e.g., the (S)-configuration). Quantum chemical calculations are used to predict the theoretical spectrum. If the experimental spectrum's Cotton effects (the signs and relative intensities of the peaks) match the calculated spectrum for the (S)-enantiomer, then the absolute configuration of the natural product is assigned as (S). If the experimental spectrum is a mirror image of the calculated one, the configuration is assigned as (R). This comparison provides a reliable, non-crystalline method for establishing the true 3D structure of the molecule in solution. For aporphine alkaloids, characteristic Cotton effects in the 230-250 nm and 270-290 nm regions are often diagnostic for their absolute configuration. mtoz-biolabs.com

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes to Isopteleflorine and Related Quinoline (B57606) Alkaloids

There are two primary, well-established biosynthetic pathways for the formation of the quinoline ring system in plants. wikipedia.org The first route originates from anthranilic acid, a derivative of the amino acid tryptophan, and is common in the Rutaceae family, to which the source plants of this compound belong. The second route, which produces the more complex Cinchona alkaloids, also starts with tryptophan but proceeds through the intermediate strictosidine and is predominantly found in the Rubiaceae family. wikipedia.orgresearchgate.net

The Anthranilic Acid Pathway (in Rutaceae)

This pathway is considered the most likely route for the biosynthesis of this compound and other simple quinoline and furoquinoline alkaloids found in plants like Orixa japonica and Ruta chalepensis. oup.comnih.gov The core of this pathway involves the condensation of an anthranilic acid derivative with a short-chain carboxylic acid, typically malonyl-CoA. researchgate.net

The key steps are proposed as follows:

Formation of Anthranilic Acid: Tryptophan is converted to anthranilic acid.

Condensation: Anthranilic acid (or a derivative) condenses with malonyl-CoA.

Cyclization: The resulting intermediate undergoes cyclization to form the quinoline nucleus. researchgate.net

Subsequent modifications such as hydroxylation, methylation, and prenylation lead to the vast diversity of quinoline alkaloids observed in the Rutaceae family.

The Tryptophan/Strictosidine Pathway (in Rubiaceae)

This pathway leads to the formation of renowned quinoline alkaloids like quinine and quinidine. egpat.com It represents a significant divergence from the anthranilic acid route.

The key steps involve:

Formation of Tryptamine: Tryptophan is decarboxylated to form tryptamine.

Formation of Strictosidine: Tryptamine condenses with the monoterpene secologanin to produce the central intermediate, strictosidine. researchgate.netnih.gov

Rearrangement: A complex series of rearrangements of the strictosidine backbone ultimately yields the quinoline ring structure of the Cinchona alkaloids. nih.gov

Given that this compound is a furoquinoline alkaloid isolated from Orixa japonica (family Rutaceae), its biosynthesis is presumed to follow the anthranilic acid pathway. oup.com

Enzymatic Steps and Key Intermediates in Quinoline Alkaloid Biosynthesis

The biosynthesis of quinoline alkaloids via the anthranilic acid pathway is a multi-step process catalyzed by a series of specific enzymes. While the complete enzymatic cascade for this compound has not been fully elucidated, studies on related compounds in the Rutaceae family have shed light on the key transformations and molecular players involved.

The pathway begins with the shikimate pathway, which produces the aromatic amino acid tryptophan, the ultimate precursor to the quinoline ring's benzene portion.

Key Enzymatic Steps:

From Tryptophan to Anthranilic Acid: Tryptophan is metabolized to 3-hydroxyanthranilic acid. researchgate.net

Condensation Reaction: The crucial step involves the condensation of 3-hydroxyanthranilic acid and malonyl-SCoA. researchgate.net This reaction is often catalyzed by a type III polyketide synthase.

Cyclization: The open-chain intermediate formed in the previous step undergoes an intramolecular cyclization to create the foundational quinoline scaffold. researchgate.net

Post-Cyclization Modifications: Once the basic quinoline ring is formed, a variety of tailoring enzymes modify the structure to produce specific alkaloids. These modifications can include:

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.

O-Methylation: Performed by O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group. nih.gov

Prenylation: Attachment of isoprenoid units, derived from the mevalonate or MEP/DOXP pathways, to the quinoline core. This is a key step in the formation of furoquinoline alkaloids.

Below is a table summarizing the key intermediates and the general enzyme classes involved in this proposed pathway.

| Intermediate | Enzyme Class (General) | Transformation |

|---|---|---|

| Tryptophan | Various | Initial precursor from primary metabolism |

| 3-Hydroxyanthranilic acid | Various | Key precursor for the quinoline ring |

| Malonyl-SCoA | Carboxylases | Provides acetate units for chain extension |

| (Post-condensation intermediate) | Polyketide Synthase | Condensation of precursors |

| (Cyclized quinoline core) | Cyclases | Formation of the heterocyclic ring system |

| Modified Quinoline Alkaloids | P450s, OMTs, Prenyltransferases | Hydroxylation, methylation, and prenylation |

Comparative Analysis of Biosynthetic Pathways in Related Plant Species

The biosynthesis of quinoline alkaloids shows remarkable diversity across the plant kingdom, with different families evolving distinct strategies to construct the quinoline nucleus. A comparative analysis, particularly between the Rutaceae and Rubiaceae families, highlights this evolutionary divergence.

Rutaceae Family (e.g., Ruta, Orixa)

Precursors: The primary precursors are anthranilic acid and an acetate unit (malonyl-CoA). researchgate.net

Key Intermediates: The pathway proceeds through acetoacetyl-CoA derivatives and subsequent cyclization to form a 2,4-dihydroxyquinoline intermediate.

Resulting Alkaloids: This pathway typically leads to the formation of simple quinolines, furoquinolines (like dictamnine and skimmianine), and acridone alkaloids. researchgate.net this compound belongs to this structural class.

Rubiaceae Family (e.g., Cinchona)

Precursors: The precursors are tryptamine (from tryptophan) and the iridoid monoterpene secologanin. wikipedia.orgresearchgate.net

Key Intermediates: The pathway is defined by the formation of the complex glucoalkaloid strictosidine, a central hub in the biosynthesis of all monoterpene indole alkaloids. researchgate.netnih.gov

Resulting Alkaloids: This route produces the structurally complex and stereochemically rich Cinchona alkaloids, such as quinine and cinchonidine.

Other Variations

Studies in other plant species have revealed further variations. For instance, in Suaeda fruticosa (family Amaranthaceae), analysis suggests a pathway that also utilizes anthranilic acid but appears to lack the hydroxylation step at the C-4 position, leading to a different set of quinoline derivatives. researchgate.net This indicates that even within the broader anthranilic acid-derived pathways, significant modifications and alternative branches exist.

The following table provides a comparative overview of these major pathways.

| Feature | Rutaceae Pathway (e.g., in Ruta) | Rubiaceae Pathway (e.g., in Cinchona) |

|---|---|---|

| Primary Precursors | Anthranilic Acid + Malonyl-CoA | Tryptamine + Secologanin |

| Key Intermediate | (2,4-Dihydroxyquinoline) | Strictosidine |

| Complexity of Final Alkaloids | Low to moderate (simple quinolines, furoquinolines) | High (complex rearranged structures) |

| Example Alkaloids | Dictamnine, Skimmianine, this compound | Quinine, Quinidine, Cinchonine |

This comparative analysis underscores that while the final products may all share a quinoline core, the evolutionary and enzymatic routes to their synthesis are distinct and family-specific.

Chemical Synthesis Strategies

Total Synthesis Approaches for Structurally Related Quinoline (B57606) Alkaloids

While specific total synthesis routes for Isopteleflorine are not extensively detailed in publicly available literature, the strategies employed for structurally similar furoquinoline alkaloids, such as pteleine, dictamnine, and γ-fagarine, provide a clear blueprint. These syntheses often focus on the sequential construction of the quinoline core followed by the annulation of the furan ring.

A common approach involves starting with a substituted aniline derivative, which is used to build the quinoline system. For instance, a new synthesis for the linear furoquinoline ring system, applicable to alkaloids like dictamnine and pteleine, has been developed. researchgate.net One documented synthesis of pteleine begins with the condensation of 5-methoxy-2-nitrobenzoyl chloride with α-acetyl-γ-butyrolactone. researchgate.net This is followed by a series of steps including catalytic reduction, bromination with N-bromosuccinimide, and subsequent dehydrobromination to yield the final furoquinoline product. researchgate.net

The asymmetric synthesis of chiral quinoline and the closely related isoquinoline alkaloids is crucial for accessing specific enantiomers, which often exhibit distinct biological activities. These methods can be broadly categorized into diastereoselective and enantioselective catalytic approaches. nih.gov

Strategies often involve the stereochemical modification of traditional synthetic methods, such as the Pictet-Spengler or Bischler-Napieralski reactions, by using chiral auxiliaries or catalysts. nih.govresearchgate.net For instance, in the synthesis of tetrahydroisoquinolines, which share biosynthetic precursors with some quinoline alkaloids, asymmetric synthesis can be achieved through methods that control the stereochemistry at the C1 position. researchgate.netnih.gov While many simple furoquinoline alkaloids like this compound are achiral, the principles of asymmetric synthesis are vital for creating more complex, substituted analogs and related natural products that possess stereogenic centers. google.com

The successful total synthesis of complex alkaloids hinges on the strategic formation of key synthetic intermediates. In the synthesis of furoquinoline alkaloids, a critical intermediate is often a 4-hydroxy-2-quinolone derivative, which serves as a precursor for the subsequent formation of the furan ring. colab.ws The biosynthesis of these alkaloids also proceeds through 4-hydroxy-2-quinolone, which is formed from anthranilic acid. colab.wsnih.gov

In a laboratory synthesis of pteleine, key intermediates include:

2-(5-methoxy-2-nitrobenzoyl)-γ-butyrolactone : Formed from the initial condensation step. researchgate.net

Enol-methyl ether of the above lactone : Obtained by treatment with diazomethane, this intermediate is crucial for the subsequent reduction. researchgate.net

2,3-dihydropteleine : This reduced form is generated via catalytic reduction and is the direct precursor to the final product before the furan ring is aromatized. researchgate.net

Another important pathway involves the use of 2-chloro-3-formylquinolines, which can be converted to 2-methoxy-3-formylquinolines. These intermediates can then undergo condensation and cyclization reactions to build the fused furan ring, yielding 2-acetylfuro[2,3-b]quinolines. researchgate.net

Synthetic Methodologies for Quinoline Alkaloid Scaffolds

The construction of the fundamental quinoline scaffold is a well-established field in organic chemistry, with numerous named reactions developed for this purpose. researchgate.net These classical methods remain highly relevant and are frequently employed in the initial stages of alkaloid total synthesis. frontiersin.orgnih.gov The choice of method often depends on the desired substitution pattern of the final quinoline ring. Amide-directed C-H functionalization represents a more modern approach that allows for precise control in building the scaffold. mjstjournal.comzenodo.org

Below is a summary of prominent classical methods for quinoline scaffold synthesis.

| Named Reaction | Key Reactants | Brief Description |

|---|---|---|

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | A cyclization reaction that was one of the first methods developed for quinoline synthesis. researchgate.net |

| Friedländer Synthesis | 2-aminobenzaldehyde or ketone, compound with an α-methylene group | A condensation reaction between an ortho-aminoaryl aldehyde or ketone and a carbonyl compound. researchgate.net |

| Combes Synthesis | Aniline, β-diketone | An acid-catalyzed reaction that forms the quinoline ring system through cyclization of an intermediate Schiff base. researchgate.net |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | Involves the reaction of anilines with β-ketoesters, leading to 4-hydroxyquinolines (quinolones). researchgate.netfrontiersin.org |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | An acid-catalyzed reaction that is an extension of the Skraup synthesis, allowing for a wider variety of substituents. researchgate.net |

| Pfitzinger Reaction | Isatin, carbonyl compound | A reaction that produces quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound. researchgate.net |

Development of Novel Synthetic Routes for this compound Analogs

The development of novel synthetic routes is essential for efficiently producing this compound analogs for further research. Modern synthetic chemistry offers powerful tools that move beyond classical methods to enable more rapid and diverse assembly of complex molecules.

Key areas of development include:

Transition-Metal Catalysis : Palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, are invaluable for constructing carbon-carbon bonds, allowing for the modular assembly of complex quinoline derivatives from simpler precursors. The use of strained intermediates, such as azacyclic alkynes, in palladium-catalyzed annulations has also emerged as a concise strategy for building complex heterocyclic systems related to alkaloids. nih.govnih.gov

Photoredox Catalysis : This approach uses visible light to generate highly reactive intermediates under mild conditions, opening up new pathways for bond formation and late-stage functionalization of the quinoline scaffold. This is particularly useful for creating a library of analogs by modifying a core structure.

These modern strategies facilitate a diversity-oriented approach, enabling the synthesis of a wide range of this compound analogs. This allows for systematic exploration of structure-activity relationships, which is crucial for medicinal chemistry applications.

Investigation of Biological Activities in Vitro

In Vitro Pharmacological Screening and Efficacy Assessment

Comprehensive pharmacological screening is a critical first step in evaluating the therapeutic potential of a novel compound. This process typically involves a battery of standardized in vitro assays designed to identify and characterize the biological effects of the substance across a wide range of cellular and molecular targets. These assays can assess activities such as cytotoxicity against cancer cell lines, antimicrobial effects, anti-inflammatory properties, and interactions with specific receptors or enzymes.

For Isopteleflorine, specific data from such in vitro pharmacological screenings are not currently available in the reviewed scientific literature. Therefore, its efficacy in various biological assays remains uncharacterized.

Exploration of Potential Molecular Targets and Mechanisms of Action

Once a compound demonstrates activity in initial screenings, subsequent research focuses on elucidating its mechanism of action by identifying its specific molecular targets. This involves a variety of experimental approaches to pinpoint the cellular components with which the compound interacts to produce its biological effects.

Cellular Pathway Modulation in vitro (e.g., NF-κB, topoisomerase)

Many therapeutic agents exert their effects by modulating key cellular signaling pathways. For instance, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, and its inhibition is a target for anti-inflammatory drug development. Similarly, topoisomerases are enzymes essential for DNA replication and are common targets for anticancer drugs.

There is currently no published research detailing the effects of this compound on the NF-κB pathway, topoisomerase activity, or any other specific cellular signaling cascades.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of drug action. Investigating a compound's ability to inhibit specific enzymes can provide significant insight into its therapeutic potential. For example, the inhibition of cyclooxygenase (COX) enzymes is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs).

Specific studies on the inhibitory effects of this compound against any particular enzyme are not available in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and assessing the resulting changes in biological activity, researchers can identify the key structural features responsible for its effects.

Identification of Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. Identifying the pharmacophoric elements of a compound is a crucial step in designing more potent and selective derivatives.

As there are no available in vitro studies on the biological activity of this compound, the pharmacophoric elements of this compound have not been identified.

Elucidation of Structural Determinants for Biological Effects

In the absence of biological activity data for this compound and its derivatives, the structural determinants for any potential biological effects remain unknown.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Isolation and Analysis

Chromatography is a fundamental tool for the separation and purification of individual compounds from complex mixtures, such as plant extracts. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the desired scale and resolution of the separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aporphine alkaloids due to its high resolution, speed, and sensitivity. elsevierpure.comnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common modality for the separation of these alkaloids.

A typical HPLC system for the analysis of Isopteleflorine would employ a C18 column, which consists of silica particles functionalized with octadecyl carbon chains. nih.govnacalai.com The separation is achieved by a gradient elution, where the composition of the mobile phase is altered over the course of the analysis to effectively resolve compounds with varying polarities. elsevierpure.com The mobile phase often consists of a mixture of an aqueous component, frequently buffered with agents like ammonium acetate or modified with triethylamine to improve peak shape, and an organic solvent such as acetonitrile or methanol. elsevierpure.comnih.gov Detection is commonly performed using a UV detector, as the aromatic nature of aporphine alkaloids results in strong absorbance in the UV spectrum. nih.gov

| Parameter | Typical Value/Condition |

| Stationary Phase | Reversed-phase C18 silica gel (5 µm particle size) |

| Column Dimensions | 4.6 mm internal diameter x 250 mm length |

| Mobile Phase | A: 10 mM Ammonium Acetate in Water (pH adjusted)B: Acetonitrile |

| Elution Mode | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV Diode Array Detector (DAD) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its direct application to the analysis of aporphine alkaloids like this compound is limited. researchgate.net These compounds are generally characterized by their high molecular weight and low volatility, making them unsuitable for direct injection into a GC system. hplcvials.com

For a non-volatile compound to be analyzed by GC, a derivatization step is typically required. jfda-online.com This process involves a chemical modification of the analyte to increase its volatility. Common derivatization techniques include silylation or acylation, which replace active hydrogen atoms with less polar functional groups. jfda-online.com While theoretically possible, the derivatization and subsequent GC analysis of aporphine alkaloids is not a commonly reported method in the scientific literature, with liquid chromatography techniques being overwhelmingly preferred.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary screening of plant extracts for the presence of alkaloids, including this compound. mdpi.com It is particularly useful for monitoring the progress of extraction and purification procedures.

In a typical TLC analysis, the stationary phase is a thin layer of silica gel coated on a plate of glass or aluminum. The sample is applied as a small spot near the bottom of the plate, which is then placed in a sealed chamber containing a shallow layer of a solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The choice of the solvent system is critical for achieving good separation. mdpi.com

After development, the separated compounds are visualized. While some compounds are colored and can be seen directly, many, including this compound, are colorless. Visualization can be achieved by observing the plate under UV light, where UV-active compounds may appear as dark spots on a fluorescent background. libretexts.org Alternatively, the plate can be sprayed with a visualizing reagent that reacts with the compounds to produce colored spots. For alkaloids, Dragendorff's reagent is a commonly used visualizing agent, which typically yields orange or brown spots. illinois.edu

| Parameter | Typical Condition/Material |

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., chloroform:methanol, toluene:ethyl acetate:formic acid) |

| Application | Sample dissolved in a suitable solvent (e.g., methanol) and applied as a spot |

| Development | Ascending chromatography in a sealed tank saturated with the mobile phase vapor |

| Visualization | 1. Under UV light (254 nm and/or 366 nm)2. Spraying with a visualizing agent (e.g., Dragendorff's reagent) |

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical capabilities, providing both separation and structural information in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique for the definitive identification and quantification of this compound in complex matrices. nih.govnih.gov This method combines the powerful separation capabilities of HPLC with the mass-resolving power of mass spectrometry.

In an LC-MS/MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for aporphine alkaloids, as it minimizes fragmentation and primarily produces protonated molecular ions [M+H]⁺. mdpi.com

For quantitative analysis, tandem mass spectrometry is often employed in the Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass spectrometer (Q1) is set to select the precursor ion of this compound (its protonated molecule). This selected ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, significantly reducing background noise and enhancing the sensitivity and selectivity of the quantification. nih.gov

| Parameter | Typical Condition/Setting |

| Chromatography | UHPLC or HPLC with a C18 column and a gradient of water (with formic acid or ammonium acetate) and acetonitrile. nih.govscielo.br |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification |

| Precursor Ion (Q1) | The m/z of the protonated molecule of this compound |

| Product Ion (Q3) | A specific fragment ion resulting from the collision-induced dissociation of the precursor ion |

| Collision Gas | Argon or Nitrogen |

As with conventional GC, the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound is not standard practice due to the non-volatile nature of aporphine alkaloids. researchgate.net While GC-MS is a powerful tool for the identification of a wide range of compounds, its utility for large, polar, and thermally labile molecules like this compound is limited. mdpi.com

Even with derivatization to increase volatility, the high temperatures of the GC inlet and column could potentially lead to the thermal degradation of the derivatized alkaloid, complicating the analysis and interpretation of the resulting mass spectra. mdpi.com Therefore, LC-MS-based methods are the preferred choice for the sensitive and reliable analysis of this compound and related compounds. nih.gov

Spectroscopic Quantification Methods

While specific spectroscopic quantification methods for this compound are not detailed in available literature, techniques commonly employed for the quantification of analogous alkaloids, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (HPLC-UV), are highly suitable.

In a typical HPLC-UV method, the quantification of a target compound is achieved by separating it from other components in a sample mixture on a chromatographic column. The compound then passes through a UV-Vis detector, which measures its absorbance at a specific wavelength. The concentration of the compound is determined by comparing its peak area or height to a calibration curve generated from standards of known concentrations. For quinoline (B57606) alkaloids, the selection of an appropriate wavelength for detection is crucial and is determined by the compound's unique UV absorbance spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique that could be employed for the sensitive and selective quantification of this compound. LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This allows for the determination of the mass-to-charge ratio of the compound, providing a high degree of specificity and enabling very low limits of detection and quantification.

Interactive Data Table: General Parameters for Alkaloid Quantification

Below is a generalized representation of data that would be established during the development of a quantitative analytical method for a compound like this compound. Please note that these values are illustrative for this class of compounds and not specific to this compound, as such data is not currently available in the literature.

| Parameter | HPLC-UV | LC-MS/MS |

| Typical Column | C18 Reverse Phase | C18 Reverse Phase |

| Mobile Phase | Acetonitrile/Water with formic acid | Acetonitrile/Water with formic acid |

| Detection Wavelength (nm) | 254 - 320 (typical for quinoline alkaloids) | Not Applicable |

| Linearity Range (µg/mL) | 0.1 - 100 | 0.001 - 10 |

| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.0005 |

| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.0015 |

| Retention Time (min) | Variable | Variable |

| Mass Transition (m/z) | Not Applicable | Analyte-specific precursor > product ion |

Sample Preparation and Matrix Effects in Biological and Botanical Samples

The accurate quantification of this compound from complex biological and botanical samples necessitates a robust sample preparation protocol to extract the analyte and remove interfering matrix components.

Sample Preparation for Botanical Samples: A common approach for extracting alkaloids from plant material involves the following steps:

Drying and Grinding: The plant material (e.g., leaves, stems) is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

Extraction: The powdered material is extracted with a suitable solvent. For alkaloids, which are basic, an acid-base extraction is often employed. The plant material may first be treated with a basic solution (e.g., ammonia) to liberate the free base form of the alkaloid, which is then extracted with an organic solvent like chloroform or dichloromethane. Alternatively, an initial extraction with an acidified polar solvent (e.g., methanol or ethanol with a small amount of acid) can be used to extract the protonated alkaloid salts.

Purification/Clean-up: The crude extract is often subjected to a clean-up step to remove co-extracted compounds such as pigments, lipids, and other secondary metabolites. This can be achieved through liquid-liquid partitioning or solid-phase extraction (SPE). SPE is a highly effective technique where the extract is passed through a cartridge containing a solid adsorbent that selectively retains either the analyte or the interfering compounds.

Sample Preparation for Biological Samples: For biological matrices such as plasma or urine, sample preparation typically involves:

Protein Precipitation: In the case of plasma or serum, proteins are often precipitated by adding a solvent like acetonitrile or methanol, followed by centrifugation.

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step can be further purified using LLE or SPE to isolate the analyte from other endogenous compounds.

Matrix Effects: Matrix effects are a significant challenge in quantitative analysis, particularly with sensitive techniques like LC-MS. These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

To mitigate matrix effects, several strategies can be employed:

Effective Sample Clean-up: Thorough removal of matrix components during sample preparation is the most direct way to reduce matrix effects.

Chromatographic Separation: Optimizing the HPLC method to achieve good separation between the analyte and interfering compounds can minimize their co-elution.

Use of an Internal Standard: A stable isotope-labeled internal standard, which has the same chemical properties and chromatographic behavior as the analyte, is the gold standard for compensating for matrix effects. The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for variations in ionization efficiency.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to compensate for consistent matrix effects.

Research on this compound Derivatives and Modifications Remains Limited

Despite the identification of this compound, a quinoline alkaloid naturally occurring in Orixa japonica, scientific literature reveals a significant gap in research concerning its chemical derivatives and modifications. Extensive searches for studies on the synthesis of semi-synthetic and synthetic derivatives, characterization of novel analogs, and structure-activity relationship (SAR) analyses of this specific compound have yielded no specific results.

This compound was identified as a new natural product in a study focused on the alkaloidal constituents of Orixa japonica, a shrub found widely in Japan. This research successfully isolated and characterized this compound along with other quinoline alkaloids from the leaves and stems of the plant.

However, subsequent research into the synthetic modification of this compound appears to be non-existent in publicly available scientific databases. As a result, there is no information regarding the synthesis of semi-synthetic or synthetic derivatives of this compound. The chemical pathways to create modified versions of its core structure have not been explored or reported.

Consequently, the characterization of novel this compound analogs is also an area devoid of research. Without the synthesis of new derivatives, there are no novel compounds to characterize using spectroscopic and spectrometric techniques.

Furthermore, the crucial area of structure-activity relationship (SAR) studies for this compound remains uninvestigated. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Such studies on modified this compound structures would be essential for identifying any potential therapeutic applications and for guiding the development of more potent and selective analogs. The absence of this research means that the potential of this compound as a lead compound for drug discovery is currently unknown.

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

No specific studies utilizing quantum chemical calculations to analyze the molecular structure and reactivity of Isopteleflorine were identified.

Information regarding the application of Density Functional Theory to study the electronic structure and properties of this compound is not available in the searched scientific literature.

No published research was found that details the use of Molecular Electrostatic Potential (MESP) surface analysis to investigate the reactive sites of this compound.

Molecular Docking and Ligand-Target Interaction Prediction

There are no available studies that have employed molecular docking simulations to predict the binding affinity and interaction of this compound with specific biological targets.

In Silico Screening for Bioactivity Prediction and Drug Likeness

No in silico screening studies predicting the bioactivity profile or assessing the drug-likeness properties of this compound have been reported in the scientific literature.

Due to the lack of specific research on this compound in these computational and theoretical areas, no data tables or detailed research findings can be presented.

Future Research Directions and Perspectives

Advanced Omics Technologies in Isopteleflorine Research

The application of advanced "omics" technologies offers a powerful, systems-level approach to understanding this compound. nih.govnih.govresearchgate.net These high-throughput methods can provide a comprehensive view of the biological processes involved in its production and mechanism of action.

Genomics: Sequencing the genomes of this compound-producing organisms will be crucial for identifying the genes and gene clusters responsible for its biosynthesis. This genomic data provides the fundamental blueprint for understanding the enzymatic machinery involved.

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome) under different conditions, researchers can identify which genes are actively expressed during this compound production. This can reveal regulatory networks and transcription factors that control the biosynthetic pathway.

Proteomics: The large-scale study of proteins (the proteome) can identify and quantify the specific enzymes directly involved in the synthesis of this compound. Post-translational modifications of these enzymes, which can regulate their activity, can also be investigated.

Integrating these multi-omics datasets will provide a more holistic understanding of this compound, from the genetic level to its final chemical form and biological function. nih.gov This knowledge is essential for metabolic engineering and synthetic biology efforts aimed at enhancing its production.

Exploration of Uncharacterized Biosynthetic Enzymes

The biosynthetic pathway of complex natural products like this compound likely involves a series of enzymatic reactions, some of which may be catalyzed by novel or uncharacterized enzymes. nih.gov Identifying and characterizing these enzymes is a critical step towards understanding and manipulating the pathway for improved yields.

Future research should focus on:

Enzyme Discovery: Using genomics and proteomics data to pinpoint candidate enzymes that may be involved in the this compound pathway.

Functional Characterization: Expressing these candidate enzymes in heterologous hosts (such as bacteria or yeast) to determine their specific catalytic function and role in the pathway.

Structural Biology: Determining the three-dimensional structures of these enzymes to understand their catalytic mechanisms and to provide a basis for protein engineering to improve their efficiency or alter their substrate specificity.

The discovery of new enzymes from the this compound pathway could not only enable enhanced production of the parent compound but also provide new biocatalysts for the synthesis of novel, structurally related compounds with potentially improved therapeutic properties.

Integration of Synthetic Biology for Enhanced Production

Traditional methods of obtaining natural products from their native sources can be inefficient and unsustainable. frontiersin.orgnih.gov Synthetic biology offers a powerful alternative for the enhanced and sustainable production of valuable compounds like this compound. nih.govmdpi.com By engineering microorganisms to produce this compound, researchers can create microbial cell factories that offer several advantages, including faster production times, scalability, and independence from environmental factors. nih.gov

Key strategies in this area include:

Pathway Reconstruction: Assembling the entire biosynthetic pathway for this compound in a microbial host, such as E. coli or Saccharomyces cerevisiae. nih.gov

Metabolic Engineering: Optimizing the host's metabolism to increase the supply of precursor molecules needed for this compound synthesis and to divert metabolic flux away from competing pathways. nih.govmdpi.com

Enzyme and Pathway Optimization: Using tools of synthetic biology to fine-tune the expression levels of the biosynthetic enzymes and to engineer more efficient enzymes. researchgate.net

The integration of synthetic biology and metabolic engineering holds the promise of creating robust and efficient microbial platforms for the industrial-scale production of this compound, thereby ensuring a reliable supply for research and potential clinical applications. frontiersin.org

Novel Spectroscopic and Analytical Method Development

The development of novel and improved analytical methods is essential for the accurate detection, quantification, and characterization of this compound in various matrices. mdpi.com While standard techniques like HPLC are valuable, future research could focus on developing more sensitive, rapid, and high-throughput analytical platforms.

Potential areas for development include:

Advanced Mass Spectrometry (MS) Techniques: Utilizing high-resolution mass spectrometry for detailed structural elucidation of this compound and its metabolites. nih.gov

Hyphenated Chromatographic Techniques: Coupling liquid chromatography with advanced detectors, such as tandem mass spectrometry (LC-MS/MS), for highly selective and sensitive quantification in complex biological samples. mdpi.com

Spectrofluorimetry: Developing novel fluorescence-based methods, potentially enhanced by micelles, for sensitive and rapid quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing advanced NMR techniques for unambiguous structure determination and for studying the dynamics and interactions of this compound with its biological targets. nih.gov

These advanced analytical methods will be crucial for pharmacokinetic studies, metabolite identification, and quality control in both research and production settings.

Expanding the Scope of Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, as they provide insights into how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov For this compound, a systematic exploration of its SAR is necessary to identify the key structural features responsible for its therapeutic effects.

Future research in this area should involve:

Synthesis of Analogs: The chemical synthesis of a diverse library of this compound derivatives with systematic modifications to different parts of the molecule. mdpi.com

Biological Screening: Testing these analogs in a range of biological assays to determine how the structural changes affect their potency, selectivity, and mechanism of action.

Computational Modeling: Using computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to rationalize the experimental SAR data and to guide the design of new, more potent analogs.

By expanding the scope of SAR investigations, researchers can develop a deeper understanding of how this compound interacts with its biological targets and can design novel compounds with improved therapeutic profiles. nih.govmdpi.com

Q & A

Q. What are the standard spectroscopic and chromatographic methods for characterizing Isopteleflorine’s structural purity?

To confirm structural identity and purity, researchers typically employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For chromatographic validation, HPLC or UPLC with UV/Vis or diode array detection (DAD) is used, ensuring ≥95% purity thresholds. Calibration against reference standards and solvent system optimization (e.g., acetonitrile/water gradients) are critical .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

Isolation involves solvent extraction (methanol or ethanol) followed by liquid-liquid partitioning (ethyl acetate or dichloromethane). Column chromatography using silica gel or Sephadex LH-20 is standard, with mobile phases adjusted based on polarity. TLC monitoring with vanillin-sulfuric acid staining aids in fraction tracking. Yield optimization requires temperature control (25–40°C) and pH stabilization (6.5–7.5) during extraction .

Q. How do researchers validate this compound’s biological activity in vitro?

Standard assays include dose-response curves (e.g., IC₅₀ determination) in cell lines relevant to the target pathway (e.g., cancer, inflammation). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) are mandatory. Replicates (n ≥ 3) and statistical tests (ANOVA with Tukey post hoc) ensure reproducibility. Confounding factors like endotoxin contamination must be ruled out via Limulus amebocyte lysate (LAL) testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Discrepancies may arise from variability in compound purity, assay conditions (e.g., cell passage number, serum concentration), or species-specific responses. A meta-analysis framework should be applied:

Q. What strategies optimize this compound’s extraction yield while minimizing degradation?

A fractional factorial design can evaluate factors:

| Factor | Levels Tested | Optimal Condition |

|---|---|---|

| Solvent polarity | Ethanol (70–100%) | 80% ethanol |

| Extraction time | 1–6 hours | 3 hours |

| Temperature | 25°C vs. 40°C | 30°C |

| Degradation is mitigated by nitrogen gas purging (to prevent oxidation) and amber glassware (to block UV light) . |

Q. How should in silico modeling be integrated with experimental data to predict this compound’s molecular targets?

Combine molecular docking (AutoDock Vina, SwissDock) with transcriptomic profiling (RNA-seq) of treated cells. Validate predictions via CRISPR-Cas9 knockout of candidate targets. For robust results, use ensemble docking (multiple protein conformations) and apply false discovery rate (FDR) correction to omics data (q < 0.05) .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent synergism between this compound and adjuvant compounds?

The Chou-Talalay method (Combination Index) is preferred, requiring:

- Isobolograms for additive/synergistic thresholds.

- CompuSyn software for CI calculations (CI < 1 = synergism).

- Calibration curves for each compound alone and in combination .

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic studies?

Adhere to FDA Bioanalytical Method Validation guidelines:

- Validate LC-MS/MS methods for plasma/tissue matrices (linearity R² ≥ 0.99, recovery ≥ 85%).

- Include stability tests (freeze-thaw, benchtop).

- Use deuterated internal standards (e.g., this compound-d₄) to correct for matrix effects .

Data Reporting Standards

Q. What metadata must accompany published datasets on this compound’s cytotoxicity?

Essential metadata includes:

- Cell line authentication (STR profiling).

- Passage number range.

- Assay plate type (e.g., 96-well flat vs. round bottom).

- Raw data files (e.g., .fcs for flow cytometry) in public repositories like Figshare .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.